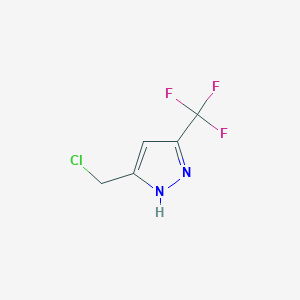
5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole
Cat. No. B3104142
M. Wt: 184.55 g/mol
InChI Key: VIHATCLLOKCEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09403798B2
Procedure details


To a tetrahydrofuran solution (4 mL) of ethyl 3-(trifluoromethyl)-1H-pyrazol-5-carboxylate (104 mg, 0.50 mmol), diisobutylaluminum hydride (1.75 mL, 1.75 mmol, toluene solution) was added at 0° C. and the resultant solution was stirred for 2 hours. To the reaction solution, saturated sodium sulfate aqueous solution was added and the resultant mixture was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Subsequently, to a dichloromethane solution of the obtained residue (28 mg), thionyl chloride (39.4 mg, 0.33 mmol) was added and the resultant mixture was stirred at room temperature for 1 day. After completion of the reaction, the reaction solution was concentrated under reduced pressure to obtain a crude product of the title compound. The crude product was used in the next reaction as it was.
Quantity
104 mg
Type
reactant
Reaction Step One



[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
residue
Quantity
28 mg
Type
reactant
Reaction Step Five



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:7]=[C:6]([C:8](OCC)=O)[NH:5][N:4]=1.[H-].C([Al+]CC(C)C)C(C)C.S([O-])([O-])(=O)=O.[Na+].[Na+].S(Cl)([Cl:34])=O>ClCCl.O1CCCC1>[Cl:34][CH2:8][C:6]1[NH:5][N:4]=[C:3]([C:2]([F:14])([F:13])[F:1])[CH:7]=1 |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
104 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=NNC(=C1)C(=O)OCC)(F)F
|
|
Name
|
|
|
Quantity
|
1.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Step Four
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
residue
|
|
Quantity
|
28 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
39.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the resultant mixture was dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction solution was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC1=CC(=NN1)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
